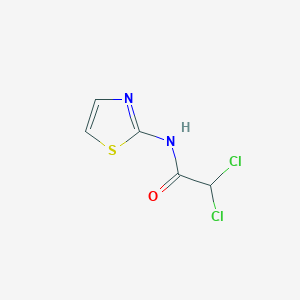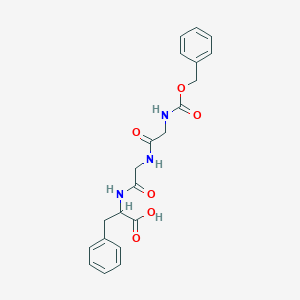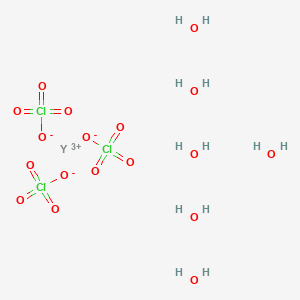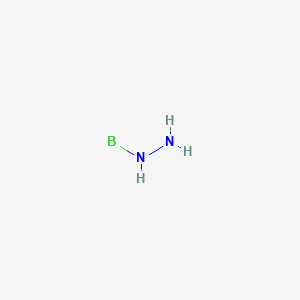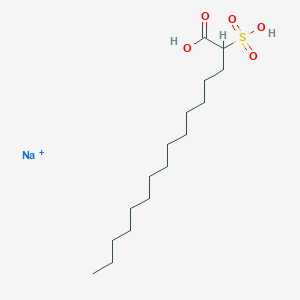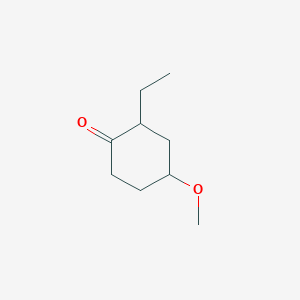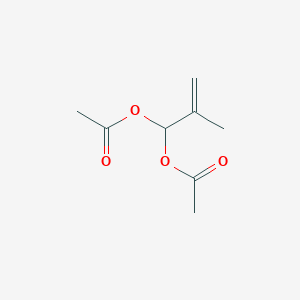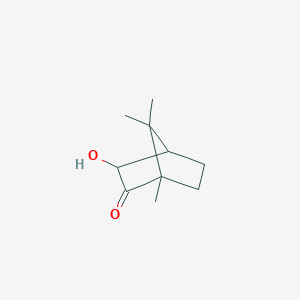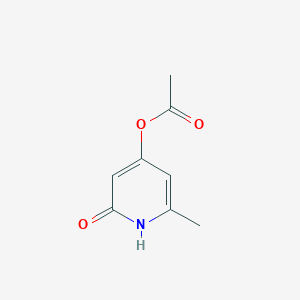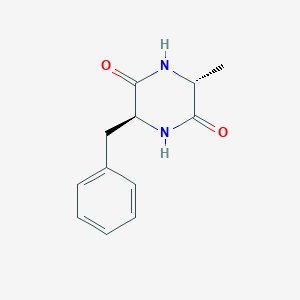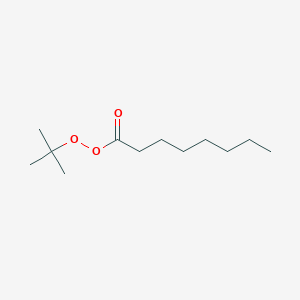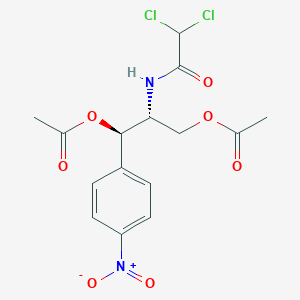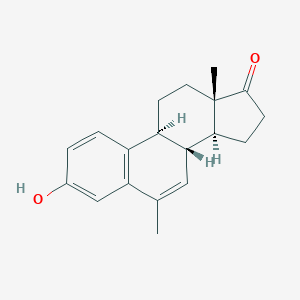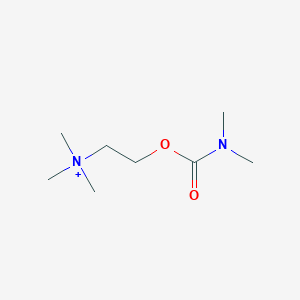
Dimethylcarbamylcholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylcarbamylcholine (DMCC) is a cholinergic compound that has been utilized in scientific research for several decades. DMCC is a synthetic compound that is similar in structure to acetylcholine, a neurotransmitter that plays a crucial role in the central and peripheral nervous systems. DMCC has been used to study the mechanisms of cholinergic neurotransmission and to investigate the physiological effects of cholinergic compounds.
Mécanisme D'action
Dimethylcarbamylcholine acts as an agonist for cholinergic receptors, specifically nicotinic and muscarinic receptors. Dimethylcarbamylcholine binds to these receptors and activates them, leading to the release of neurotransmitters and subsequent physiological effects.
Effets Biochimiques Et Physiologiques
Dimethylcarbamylcholine has been shown to have a variety of biochemical and physiological effects, including increased heart rate, increased blood pressure, increased respiratory rate, and increased muscle contraction. These effects are mediated through the activation of cholinergic receptors and subsequent release of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethylcarbamylcholine has several advantages for use in laboratory experiments, including its stability, purity, and ability to activate cholinergic receptors. However, Dimethylcarbamylcholine also has limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.
Orientations Futures
There are several future directions for research on Dimethylcarbamylcholine, including the development of new drugs that target cholinergic receptors, the investigation of the effects of Dimethylcarbamylcholine on different types of cholinergic receptors, and the exploration of the potential therapeutic applications of Dimethylcarbamylcholine in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanisms of Dimethylcarbamylcholine action and its potential side effects.
Méthodes De Synthèse
Dimethylcarbamylcholine can be synthesized through a variety of methods, including the reaction of choline chloride with dimethylcarbamyl chloride. The resulting compound is purified through a series of chemical reactions and distillations to produce a high-purity form of Dimethylcarbamylcholine.
Applications De Recherche Scientifique
Dimethylcarbamylcholine has been used in a variety of scientific research applications, including studies on the mechanisms of cholinergic neurotransmission, the effects of cholinergic compounds on the central and peripheral nervous systems, and the development of new drugs for the treatment of neurological disorders.
Propriétés
Numéro CAS |
14721-70-1 |
|---|---|
Nom du produit |
Dimethylcarbamylcholine |
Formule moléculaire |
C8H19N2O2+ |
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
2-(dimethylcarbamoyloxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C8H19N2O2/c1-9(2)8(11)12-7-6-10(3,4)5/h6-7H2,1-5H3/q+1 |
Clé InChI |
SYTFEYDNYKQRMV-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OCC[N+](C)(C)C |
SMILES canonique |
CN(C)C(=O)OCC[N+](C)(C)C |
Autres numéros CAS |
14721-70-1 |
Numéros CAS associés |
14721-77-8 (chloride) 30892-85-4 (iodide) |
Synonymes |
dimethylcarbamylcholine dimethylcarbamylcholine chloride dimethylcarbamylcholine iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



